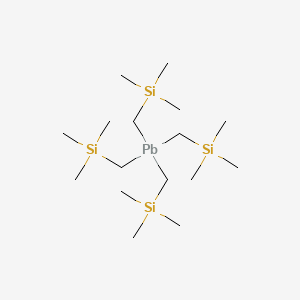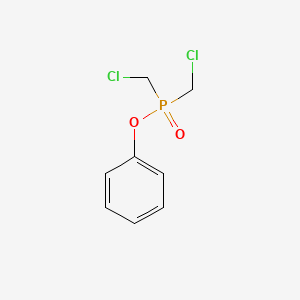
Phenyl bis(chloromethyl) phosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl bis(chloromethyl) phosphinate is an organophosphorus compound that contains a phenyl group, two chloromethyl groups, and a phosphinate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenyl bis(chloromethyl) phosphinate can be synthesized through various methods. One common method involves the reaction of phenylphosphinic acid with formaldehyde and hydrochloric acid. The reaction typically proceeds under acidic conditions and involves the formation of chloromethyl groups on the phosphorus atom.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as purification and isolation of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl bis(chloromethyl) phosphinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound to phosphine derivatives.
Substitution: The chloromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the chloromethyl groups under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Substituted phosphinates with various functional groups.
Aplicaciones Científicas De Investigación
Phenyl bis(chloromethyl) phosphinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of phenyl bis(chloromethyl) phosphinate involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to metal ions and enzymes, and can participate in catalytic processes. Its chloromethyl groups can undergo nucleophilic substitution, leading to the formation of new chemical bonds and functional groups.
Comparación Con Compuestos Similares
Phenyl bis(chloromethyl) phosphinate can be compared with other similar compounds such as:
Phenylphosphinic acid: Lacks the chloromethyl groups and has different reactivity.
Bis(chloromethyl) phosphinic acid: Contains two chloromethyl groups but lacks the phenyl group.
Phenylphosphonates: Contain a phosphonate group instead of a phosphinate group, leading to different chemical properties and reactivity.
Propiedades
Número CAS |
14212-98-7 |
|---|---|
Fórmula molecular |
C8H9Cl2O2P |
Peso molecular |
239.03 g/mol |
Nombre IUPAC |
bis(chloromethyl)phosphoryloxybenzene |
InChI |
InChI=1S/C8H9Cl2O2P/c9-6-13(11,7-10)12-8-4-2-1-3-5-8/h1-5H,6-7H2 |
Clave InChI |
MVERVJKKTZEHEY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OP(=O)(CCl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,8-Diiodobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14717618.png)

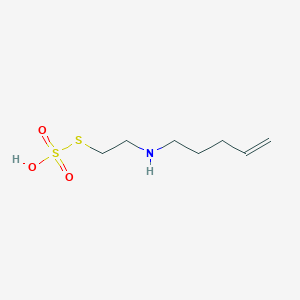
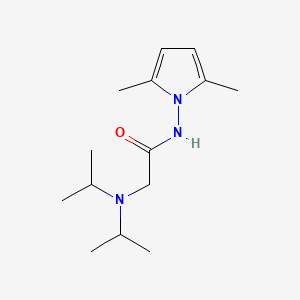
![2-(4-Methoxyphenyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14717637.png)
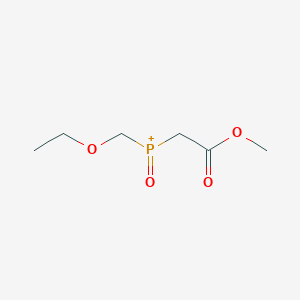
![1-[(2-Amino-5-methylphenyl)methyl]naphthalen-2-ol](/img/structure/B14717640.png)
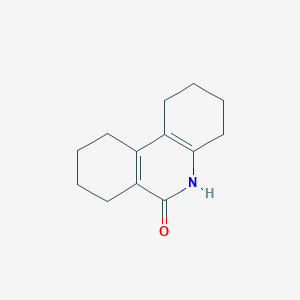


![[(3-Chlorophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14717663.png)
![1-Methyl-4-[2-(phenylsulfonyl)cyclopropyl]benzene](/img/structure/B14717670.png)
